BenchChemオンラインストアへようこそ!

ARS-1620 intermediate

KRAS G12C atropisomer covalent inhibitor

ARS-1620 intermediate (CAS 1698027-20-1) is the essential building block for synthesizing enantiomerically pure ARS-1620 (S-atropisomer), the covalent KRAS G12C inhibitor with in vivo antitumor activity. The 6-Cl, 7-Br, 8-F quinazoline substitution pattern is mandatory: it directs regioselective C7 zinc-mediated metalation (93% yield vs. 65% with Mg bases) for downstream atropisomer resolution. The R-isomer (ARS-1630) is pharmacologically inactive; generic analogs with altered halogen patterns fail. This CAS-guaranteed intermediate ensures access to active ARS-1620 (IC50 120 nM) for reproducible dose-response curves and benchmark efficacy studies.

Molecular Formula C17H19BrClFN4O2
Molecular Weight 445.7 g/mol
CAS No. 1698027-20-1
Cat. No. B3108994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARS-1620 intermediate
CAS1698027-20-1
Molecular FormulaC17H19BrClFN4O2
Molecular Weight445.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)Br)F
InChIInChI=1S/C17H19BrClFN4O2/c1-17(2,3)26-16(25)24-6-4-23(5-7-24)15-10-8-11(19)12(18)13(20)14(10)21-9-22-15/h8-9H,4-7H2,1-3H3
InChIKeyWKUMTSOYOFGRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARS-1620 Intermediate (CAS 1698027-20-1): Identity and Role in KRAS G12C Inhibitor Synthesis


ARS-1620 intermediate (CAS 1698027-20-1), also designated as 1588-A4 or tert-butyl 4-(7-bromo-6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate, is a synthetic intermediate in the preparation of ARS-1620 [1]. ARS-1620 is an atropisomeric selective covalent inhibitor of KRAS G12C with demonstrated in vivo antitumor activity [2]. The intermediate bears the signature quinazoline scaffold with specific halogen substitutions at positions 6 (chloro), 7 (bromo), and 8 (fluoro) that are essential for the downstream synthetic transformations leading to the biologically active S-atropisomer of ARS-1620 [3].

Why Generic Substitution of ARS-1620 Intermediate (CAS 1698027-20-1) Fails: Atropisomeric Specificity and Structural Determinants


Generic substitution of ARS-1620 intermediate or its downstream product with structurally similar quinazoline derivatives is not scientifically valid due to the strict stereochemical requirements of the KRAS G12C binding pocket. ARS-1620 is the S-atropisomer of a quinazoline scaffold that exhibits restricted rotation around the aryl-quinazoline bond [1]. The R-atropisomer (ARS-1630) is pharmacologically inactive in RAS signaling assays, while the racemic mixture (ARS-1323) contains 50% inactive enantiomer that can confound experimental interpretation [2]. Furthermore, the intermediate itself bears a precise halogen substitution pattern (7-bromo-6-chloro-8-fluoro) that enables regioselective metalation chemistry at C7 during downstream synthesis—a transformation that fails with alternative substitution patterns [3].

ARS-1620 Intermediate (CAS 1698027-20-1): Quantitative Differentiation Evidence for Scientific Selection


Atropisomer-Specific Activity: S-Atropisomer (ARS-1620) vs. R-Atropisomer (ARS-1630) Potency Comparison

ARS-1620 is the S-atropisomer of the quinazoline scaffold, while ARS-1630 is the corresponding R-atropisomer. In vitro RAS signaling assays demonstrate that ARS-1620 inhibits RAS signaling with an IC50 of 120 nM, whereas the R-atropisomer is completely inactive in the same assays [1]. This stereochemical requirement underscores the necessity of using enantiomerically pure intermediates or final compounds for reproducible pharmacological studies.

KRAS G12C atropisomer covalent inhibitor stereochemistry

Comparative Antiproliferative Potency: ARS-1620 vs. First-Generation KRAS G12C Inhibitor ARS-853 in Cellular Assays

ARS-1620 represents a second-generation covalent KRAS G12C inhibitor with substantially improved cellular potency compared to the first-generation inhibitor ARS-853. In KRAS G12C-mutant cell lines, ARS-1620 exhibits an IC50 of 150 nM for complete growth suppression, whereas ARS-853 has a reported IC50 of 2.5 μM [1][2]. This represents an approximately 17-fold improvement in antiproliferative potency.

KRAS G12C antiproliferative quinazoline covalent inhibitor

Racemic Mixture vs. Pure Atropisomer: ARS-1323 vs. ARS-1620 in KRAS G12C Inhibition

ARS-1323 is the racemic mixture (50:50 S- and R-atropisomers) of the ARS-1620 scaffold. Given that the R-atropisomer (ARS-1630) is inactive in RAS signaling assays [1], the racemic mixture contains 50% pharmacologically inert material. Use of ARS-1323 in cellular or in vivo assays yields an apparent IC50 that is approximately twofold higher than that of pure ARS-1620, assuming no antagonistic effects, and introduces variability in dose-response studies due to undefined enantiomeric composition.

KRAS G12C racemate atropisomer pharmacology

In Vivo Tumor Growth Inhibition: ARS-1620 vs. Analog K20 in Xenograft Models

In NCI-H358 xenograft-bearing nude mice, ARS-1620 achieved a tumor growth inhibition (TGI) of 47%, while the structurally optimized analog K20 achieved a TGI of 41% [1]. The comparable in vivo efficacy validates ARS-1620 as a benchmark reference compound against which novel quinazoline-based KRAS G12C inhibitors are evaluated.

KRAS G12C xenograft tumor growth inhibition in vivo efficacy

Selectivity Profile: ARS-1620 Cellular Potency in KRAS G12C-Mutant vs. Wild-Type KRAS Cell Lines

ARS-1620 exhibits pronounced selectivity for KRAS G12C-mutant cancer cells over wild-type KRAS-expressing cells. In cellular proliferation assays, ARS-1620 inhibits H358, MIA-PaCa2, and LU65 cancer cells expressing KRAS G12C with IC50 values of 150 nM, whereas H441, A549, and HCT116 cells expressing wild-type KRAS show IC50 values exceeding 10 μM [1]. This represents a selectivity window of greater than 66-fold.

KRAS G12C selectivity wild-type KRAS cellular potency

Synthetic Route Optimization: Zinc-Mediated Metalation Yield Advantage in Large-Scale ARS-1620 Intermediate Production

During route scouting for multigram to kilogram-scale production of ARS-1620, a zinc-mediated metalation approach using TMP2Zn·2MgCl2·2LiCl2 at C7 of the quinazoline scaffold was developed. This method achieved a 93% yield compared to only 65% yield using the magnesium base TMPMgCl·LiCl, and the reaction proceeded at room temperature rather than requiring cryogenic conditions (-30°C) [1]. This synthetic advancement enabled the kilogram-scale production of the ARS-1620 intermediate family, including the 7-bromo-6-chloro-8-fluoro quinazoline intermediate (CAS 1698027-20-1).

process chemistry metalation scale-up quinazoline

ARS-1620 Intermediate (CAS 1698027-20-1): Validated Research and Industrial Application Scenarios


Synthesis of Enantiomerically Pure ARS-1620 for KRAS G12C Pharmacological Studies

Laboratories engaged in KRAS G12C inhibitor research require ARS-1620 intermediate (CAS 1698027-20-1) as the key building block for synthesizing enantiomerically pure ARS-1620 (S-atropisomer). Given that the R-atropisomer (ARS-1630) is completely inactive in RAS signaling assays (IC50 > inactive threshold vs. 120 nM for the S-isomer) [1], use of this specific intermediate ensures access to the biologically active stereoisomer rather than inactive or racemic material. This is essential for generating reproducible dose-response curves and target engagement data.

Benchmark Reference Compound Synthesis for Novel Quinazoline-Based KRAS G12C Inhibitor Development

Medicinal chemistry programs developing next-generation KRAS G12C inhibitors require ARS-1620 as a benchmark reference compound for comparative SAR studies. In NCI-H358 xenograft models, ARS-1620 achieves a TGI of 47%, serving as the efficacy standard against which novel analogs such as K20 (TGI = 41%) are compared [2]. The ARS-1620 intermediate (CAS 1698027-20-1) is the essential precursor for in-house synthesis of this benchmark reference standard.

Process Chemistry Development and Scale-Up of Quinazoline-Based KRAS Inhibitors

Process chemistry teams engaged in scaling quinazoline-based KRAS inhibitors benefit from the well-characterized synthetic route employing ARS-1620 intermediate. The zinc-mediated metalation approach at C7 of the quinazoline core achieves 93% yield versus 65% with magnesium bases, operating at room temperature rather than cryogenic conditions [3]. This validated scalable route provides a reliable foundation for process development and technology transfer to kilogram-scale production of related KRAS G12C inhibitor candidates.

Selectivity Profiling in KRAS Mutant vs. Wild-Type Cancer Models

Investigators studying the differential sensitivity of KRAS G12C-mutant versus wild-type KRAS cancers require ARS-1620 as a tool compound with well-characterized selectivity. ARS-1620 exhibits IC50 = 150 nM in KRAS G12C-mutant cell lines (H358, MIA-PaCa2, LU65) versus IC50 > 10 μM in wild-type KRAS cell lines (H441, A549, HCT116), representing a >66-fold selectivity window [4]. Synthesis of ARS-1620 from the CAS 1698027-20-1 intermediate provides laboratories with a validated selective probe for distinguishing on-target G12C inhibition from off-target cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARS-1620 intermediate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.